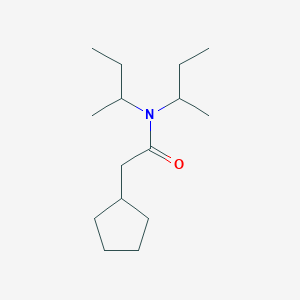![molecular formula C12H15NO B14370160 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- CAS No. 90054-90-3](/img/structure/B14370160.png)
3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- is an organic compound with a complex structure It is characterized by the presence of a butenone backbone with a methyl(phenylmethyl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- typically involves the reaction of 3-buten-2-one with methyl(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 4-phenyl-: This compound has a similar butenone backbone but with a phenyl substituent instead of the methyl(phenylmethyl)amino group.
4-Phenyl-3-buten-2-one: Another similar compound with a phenyl group attached to the butenone structure.
Propiedades
Número CAS |
90054-90-3 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(E)-4-[benzyl(methyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+ |
Clave InChI |
GHHBPLXESWBWPC-CMDGGOBGSA-N |
SMILES isomérico |
CC(=O)/C=C/N(C)CC1=CC=CC=C1 |
SMILES canónico |
CC(=O)C=CN(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


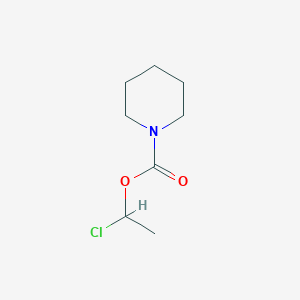
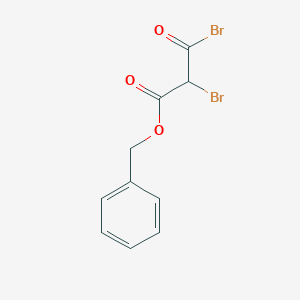
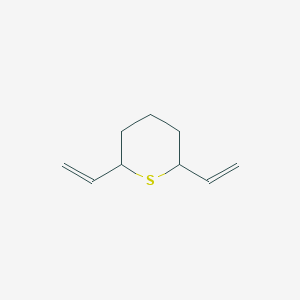
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
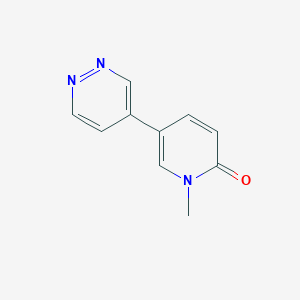
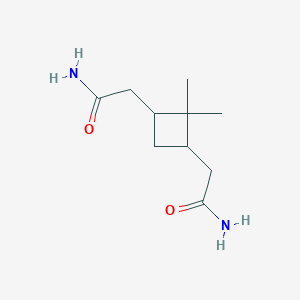
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)



